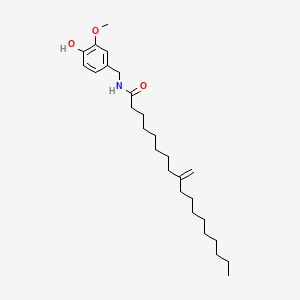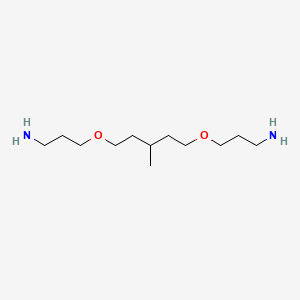
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- is a compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrrolidinone ring fused with a piperazine moiety, which is further substituted with a 3-chlorophenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
準備方法
The synthesis of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyrrolidinone with 1-(3-chlorophenyl)piperazine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or methanol under reflux . Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
化学反応の分析
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles like amines or thiols.
科学的研究の応用
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
作用機序
The mechanism of action of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and receptor activity. This interaction can lead to various pharmacological effects, such as anxiolytic, antidepressant, and antipsychotic activities .
類似化合物との比較
2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- can be compared with other similar compounds, such as:
2-Pyrrolidinone: A simpler analog without the piperazine and chlorophenyl substituents, used as a solvent and intermediate in organic synthesis.
1-(3-Chlorophenyl)piperazine: A compound with similar structural features but lacking the pyrrolidinone ring, known for its psychoactive properties.
N-Phenylpiperazine: Another related compound with a phenyl group instead of the chlorophenyl group, used in medicinal chemistry for its diverse biological activities.
The uniqueness of 2-Pyrrolidinone, 1-((4-(3-chlorophenyl)-1-piperazinyl)methyl)- lies in its combined structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.
特性
CAS番号 |
88514-32-3 |
|---|---|
分子式 |
C15H20ClN3O |
分子量 |
293.79 g/mol |
IUPAC名 |
1-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H20ClN3O/c16-13-3-1-4-14(11-13)18-9-7-17(8-10-18)12-19-6-2-5-15(19)20/h1,3-4,11H,2,5-10,12H2 |
InChIキー |
CNYZDXYMZMJLBT-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3,5-trimethoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12717670.png)
![2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-[[3-(cyclohexylamino)propyl]imino]-N-phenylbutyramide]](/img/structure/B12717673.png)
